Methyl 4-[(2,4-dimethoxyphenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate
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Overview
Description
Methyl 4-[(2,4-dimethoxyphenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with hydroxy, methyl, and carbamoyl groups, as well as a methoxyphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2,4-dimethoxyphenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-ketoesters and ammonia or amines under acidic or basic conditions.
Introduction of Functional Groups: The hydroxy, methyl, and carbamoyl groups can be introduced through various substitution reactions. For example, the hydroxy group can be added via hydroxylation, while the carbamoyl group can be introduced through carbamoylation reactions using reagents like isocyanates.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a coupling reaction, such as Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated pyridine under palladium catalysis.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2,4-dimethoxyphenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl 4-[(2,4-dimethoxyphenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-[(2,4-dimethoxyphenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. For example, the carbamoyl group can form hydrogen bonds with active site residues of enzymes, while the methoxyphenyl group can interact with hydrophobic pockets .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoyl]-benzoate
- 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl](furan-2-yl)methanone
Uniqueness
Methyl 4-[(2,4-dimethoxyphenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate is unique due to its specific combination of functional groups and its pyridine ring structure. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Properties
Molecular Formula |
C17H20N2O6 |
---|---|
Molecular Weight |
348.3 g/mol |
IUPAC Name |
methyl 4-[(2,4-dimethoxyphenyl)carbamoyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |
InChI |
InChI=1S/C17H20N2O6/c1-9-15(17(22)25-4)11(8-14(20)18-9)16(21)19-12-6-5-10(23-2)7-13(12)24-3/h5-7,11H,8H2,1-4H3,(H,18,20)(H,19,21) |
InChI Key |
BKIXVYYLTRMMTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C(=O)NC2=C(C=C(C=C2)OC)OC)C(=O)OC |
Origin of Product |
United States |
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